molecular formula C16H19NO3 B1246746 Orijanone

Orijanone

Cat. No.: B1246746
M. Wt: 273.33 g/mol
InChI Key: YXGHKWZVZFYPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orijanone is a natural product found in Skimmia laureola and Orixa japonica with data available.

Scientific Research Applications

1. Overview of Drug Discovery

Orijanone, like many other compounds, contributes to the field of drug discovery. The process of drug discovery has evolved significantly, influenced by developments in chemistry, pharmacology, molecular biology, and genomic sciences. This evolution has led to the identification of novel therapeutic targets and the expansion of treatment options (Drews, 2000).

2. Limitations of Animal Models in Research

The applicability of findings from animal models, including those involving compounds like this compound, to human conditions is a critical aspect of scientific research. Studies have shown that responses in mouse models, often used to explore basic pathophysiological mechanisms, do not always correlate well with human conditions (Takao & Miyakawa, 2013).

3. Data Usage in Research

The utilization of open research data (ORD) in scientific disciplines, such as those studying this compound, can be influenced by the quality of ORD and associated metadata. This factor impacts the use and application of research findings across various fields (Quarati & Raffaghelli, 2020).

4. Experimental Database in Research

An extensive database of experiments, including those on compounds like this compound, can provide insights into technology application and performance criteria. Such databases help in evaluating and optimizing parameters for better research outcomes (Landelle et al., 2017).

5. Ethical and Integrity Issues in Research

Scientific misconduct in research, including clinical trials involving compounds like this compound, is a significant issue. Studies emphasize the importance of ethical conduct and integrity in research, highlighting the consequences of scientific misconduct (Reynolds, 2004).

6. Anticancer Pharmacological Profile

This compound has been noted for its anticancer pharmacological profile, particularly in inducing apoptosis and inhibiting colony formation in aggressive and drug-resistant breast cancer cells. This highlights its potential as a therapeutic agent in cancer treatment (Ding et al., 2013).

7. Resource Utilization in Agricultural Research

The use of natural resources, including compounds like this compound, in agricultural research, can influence productivity and soil fertility. Research at experimental stations provides insights into the effective utilization of these resources (Rakhmatullayev, 2020).

8. Applications in Synthetic and Asymmetric Synthesis

This compound and related compounds like ortho-quinone methides play a significant role in synthetic and asymmetric synthesis. Their applications in catalysis and as intermediates in various biological processes underscore their importance in chemical research (Pathak & Sigman, 2011).

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

4-methoxy-1-methyl-3-(3-methyl-2-oxobutyl)quinolin-2-one

InChI

InChI=1S/C16H19NO3/c1-10(2)14(18)9-12-15(20-4)11-7-5-6-8-13(11)17(3)16(12)19/h5-8,10H,9H2,1-4H3

InChI Key

YXGHKWZVZFYPKC-UHFFFAOYSA-N

SMILES

CC(C)C(=O)CC1=C(C2=CC=CC=C2N(C1=O)C)OC

Canonical SMILES

CC(C)C(=O)CC1=C(C2=CC=CC=C2N(C1=O)C)OC

Synonyms

orijanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.